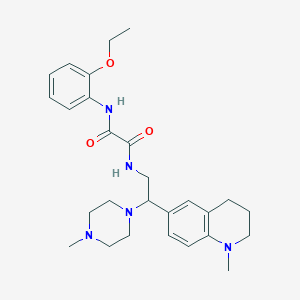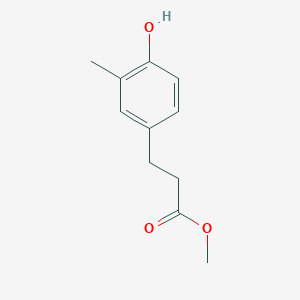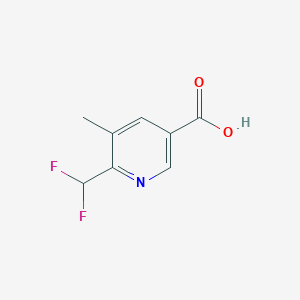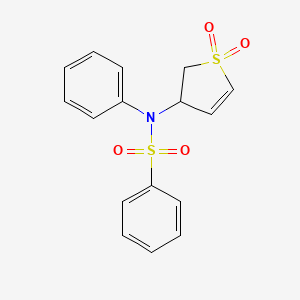![molecular formula C22H20FN3O2 B2429607 N-(3-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide CAS No. 901877-85-8](/img/structure/B2429607.png)
N-(3-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a useful research compound. Its molecular formula is C22H20FN3O2 and its molecular weight is 377.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antimicrobial Applications
Compounds featuring similar structural motifs have been explored for their antitumor and antimicrobial properties. For instance, derivatives of imidazotetrazines, which share a similar complexity in molecular structure, have shown curative activity against leukemia, suggesting potential antitumor applications (Stevens et al., 1984). Similarly, thienopyridopyrimidine derivatives, another group of complex molecules, have exhibited fungicidal activities against various pathogens, indicating their potential in developing new antimicrobial agents (Jianchao Liu & H. He, 2012).
Synthetic Applications
The structural complexity of the mentioned compound suggests its potential utility in synthetic chemistry, especially in the synthesis of bicyclic and heterocyclic compounds. Aza-Diels-Alder reactions, for example, have been used to synthesize bicyclic amino acid derivatives, demonstrating the synthetic versatility of compounds with similar structural features (Waldmann & Braun, 1991). This indicates that compounds with similar structural motifs can serve as intermediates or synthons in the synthesis of complex organic molecules.
Material Science Applications
In material science, the incorporation of fluorophenyl groups and complex cyclic structures has led to the development of new materials with enhanced properties. For example, fluorinated heterocyclic polyamides have shown high thermal stability and good electrical insulating properties, making them suitable for high-performance applications (Hamciuc et al., 2001).
Mechanism of Action
Target of Action
The primary target of this compound is the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
The compound acts as a potassium-competitive acid blocker (P-CAB) . It binds to the H+/K+ ATPase enzyme in a competitive manner with potassium ions . This binding inhibits the function of the proton pump, preventing the exchange of H+ ions with K+ ions . As a result, it effectively inhibits the final step of gastric acid secretion .
Biochemical Pathways
The inhibition of the proton pump leads to a decrease in gastric acid secretion . This affects the overall acidity of the stomach, leading to a more alkaline environment . The downstream effects of this include relief from conditions like gastroesophageal reflux disease (GERD), where the reduction in stomach acidity can alleviate symptoms .
Pharmacokinetics
They are absorbed in the stomach and intestines and distributed throughout the body . Metabolism typically occurs in the liver, and the compounds are excreted in the urine .
Result of Action
The primary result of the action of this compound is a significant reduction in gastric acid secretion . This leads to an increase in gastric pH, creating a less acidic environment in the stomach . This can provide relief from acid-related disorders such as GERD and peptic ulcer disease .
Action Environment
Environmental factors such as diet can influence the action of this compound. For example, the presence of food can slow the absorption of the drug, potentially affecting its efficacy . Additionally, the compound’s stability could be affected by factors such as pH and temperature .
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c23-15-5-1-6-16(12-15)25-22(27)18-11-14-10-13-4-2-8-26-9-3-7-17(19(13)26)20(14)28-21(18)24/h1,5-6,10-12,24H,2-4,7-9H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBFCNFHLJGNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC(=CC=C5)F)CCCN3C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2429527.png)
![Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B2429528.png)



![2-[(2-Chlorophenyl)amino]cyclobutan-1-ol](/img/structure/B2429538.png)

![2-((4-fluorophenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2429540.png)
![3,6-Dichloro-N-[1-(2-fluorophenyl)pyrazol-4-YL]pyridine-2-carboxamide](/img/structure/B2429541.png)



![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2429546.png)
